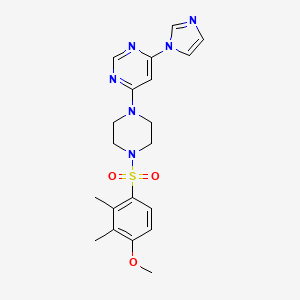

4-(1H-imidazol-1-yl)-6-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-imidazol-1-yl-6-[4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3S/c1-15-16(2)18(5-4-17(15)29-3)30(27,28)26-10-8-24(9-11-26)19-12-20(23-13-22-19)25-7-6-21-14-25/h4-7,12-14H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCQOZONUORETE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1H-imidazol-1-yl)-6-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with an imidazole and a piperazine moiety, which are known for their roles in biological activity. The presence of the methoxy group on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds with similar structures often act as enzyme inhibitors or receptor modulators. Specifically, the piperazine derivative has been shown to interact with various molecular targets, including:

- Protein Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation, thereby serving as a potential anti-cancer agent.

- Acetylcholinesterase : Piperazine derivatives have demonstrated the ability to inhibit this enzyme, which is crucial in neurotransmission .

Biological Activity Data

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound. Below is a summary table of findings from various research studies:

Case Study 1: Anticancer Potential

In a study evaluating the anticancer properties of related pyrimidine derivatives, it was found that certain modifications led to enhanced cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between piperazine derivatives and acetylcholinesterase. The compound demonstrated competitive inhibition, suggesting potential use in treating neurological disorders where acetylcholine regulation is critical .

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in determining the biological efficacy of imidazole and piperazine-containing compounds. Modifications to the core structure can lead to significant changes in activity profiles:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share core pyrimidine or related heterocyclic frameworks with modifications in substituents, impacting their physicochemical and biological properties:

Key Observations:

Sulfonylpiperazine Linkage: The target compound and –5 compounds share a sulfonamide-linked piperazine group, which is often used to improve solubility and target engagement in drug design.

Heterocyclic Core: The pyrimidine core (target compound, ) is more rigid than the pyridazinone in , which could influence binding to flat enzymatic pockets (e.g., kinases). The pyrimidinedione in introduces additional hydrogen-bonding sites, likely altering target selectivity .

The imidazol-1-yl group in the target compound may facilitate interactions with histidine or aspartate residues in enzyme active sites, a feature absent in –5 compounds .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution, sulfonylation, and coupling reactions. Key steps include:

- Piperazine sulfonylation: Reacting piperazine derivatives with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) ensures completion .

- Pyrimidine functionalization: Coupling the sulfonylated piperazine with 4-chloro-6-(1H-imidazol-1-yl)pyrimidine using Pd-catalyzed cross-coupling or nucleophilic aromatic substitution. Optimize temperature (80–120°C) and solvent polarity (DMF or DMSO) to improve yield .

- Purification: Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) achieves >95% purity .

Q. How can researchers confirm the molecular structure and purity of the compound?

Methodological Answer:

- Spectroscopic analysis: Use -NMR (400 MHz, DMSO-d6) to verify imidazole (δ 8.5–9.0 ppm) and pyrimidine (δ 6.5–7.5 ppm) proton environments. -NMR confirms sulfonyl (δ 110–120 ppm) and methoxy (δ 55 ppm) groups .

- Mass spectrometry: High-resolution ESI-MS (m/z calc. 466.18 [M+H]+) validates molecular weight .

- X-ray crystallography: For unambiguous confirmation, grow single crystals in ethanol/water (3:1) and analyze crystal packing and hydrogen-bonding networks .

Q. What biological targets are hypothesized for this compound, and how are preliminary assays designed?

Methodological Answer:

- Target prediction: Computational docking (AutoDock Vina) against kinase or GPCR families due to the sulfonyl-piperazine motif’s affinity for ATP-binding pockets .

- In vitro assays:

- Enzyme inhibition: Test against serine/threonine kinases (e.g., PKA, PKC) at 1–100 µM using ADP-Glo™ assays .

- Receptor binding: Radioligand displacement assays (e.g., -spiperone for dopamine receptors) with HEK293 cells expressing target receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency while minimizing off-target effects?

Methodological Answer:

- Core modifications: Synthesize analogs with:

- Sulfonyl group replacements: Replace 4-methoxy-2,3-dimethylphenyl with 2,5-dimethoxyphenyl to assess steric/electronic effects on target binding .

- Piperazine substitutions: Introduce methyl or benzyl groups to the piperazine nitrogen to modulate lipophilicity and blood-brain barrier penetration .

- Biological evaluation: Compare IC50 values across analogs using dose-response curves (GraphPad Prism). Prioritize compounds with >10-fold selectivity over related targets .

Q. How should researchers address contradictions in enzyme inhibition data across different assay formats?

Methodological Answer:

- Assay validation: Replicate results using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays). For example, if IC50 varies between ADP-Glo™ (10 nM) and Caliper LabChip (50 nM), assess compound interference with detection reagents .

- Kinetic analysis: Perform time-dependent inhibition studies to differentiate reversible vs. irreversible binding. Use jump-dilution assays to test for slow off-rates .

Q. What strategies mitigate compound instability during long-term biological experiments?

Methodological Answer:

- Stability profiling: Incubate the compound in PBS (pH 7.4) and cell culture media (37°C, 5% CO2) for 24–72 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Formulation optimization: Use cyclodextrin-based solubilization or lipid nanoparticles to enhance stability in aqueous media .

Q. How can researchers elucidate the mechanism of enzyme inhibition (competitive vs. allosteric)?

Methodological Answer:

- Enzyme kinetics: Perform Michaelis-Menten experiments with varying substrate concentrations. Competitive inhibitors increase Km without affecting Vmax; allosteric inhibitors reduce Vmax .

- Surface plasmon resonance (SPR): Measure real-time binding kinetics (ka/kd) to determine if inhibition correlates with direct target engagement .

Data Interpretation & Troubleshooting

Q. How to resolve discrepancies between computational docking predictions and experimental binding data?

Methodological Answer:

- Conformational sampling: Re-dock using molecular dynamics simulations (AMBER) to account for protein flexibility. Compare predicted binding poses with mutagenesis data (e.g., alanine scanning of key residues) .

- Solvent effects: Include explicit water molecules in docking models to improve accuracy of hydrogen-bond networks .

Q. What analytical methods validate compound purity after prolonged storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.